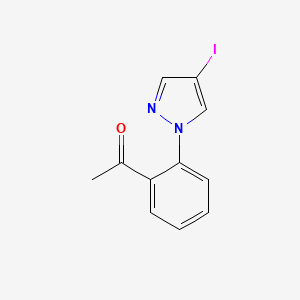
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.
Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Substitution reactions: Products with various functional groups replacing the iodine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-Bromo-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(2-(4-Fluoro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique biological activities.
Propiedades
Fórmula molecular |
C11H9IN2O |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
Clave InChI |
MNMCEHJRQPLOIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


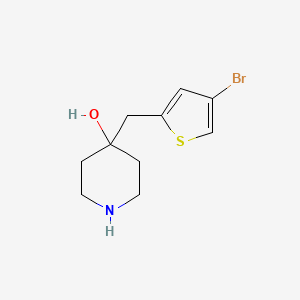
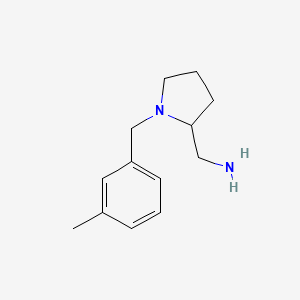
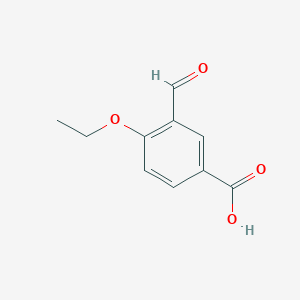
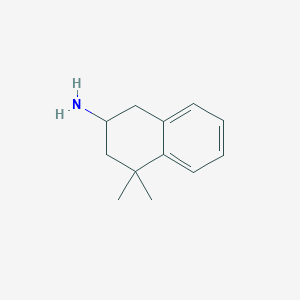
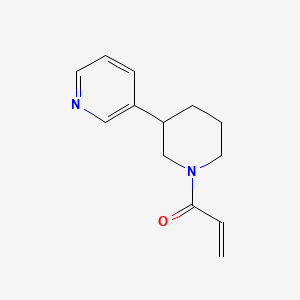

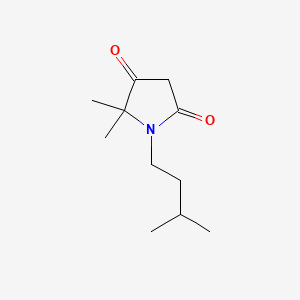
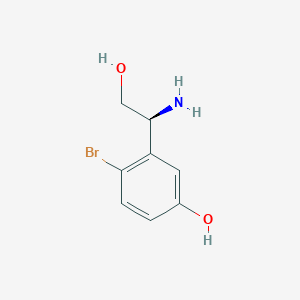
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
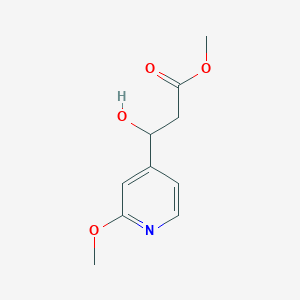
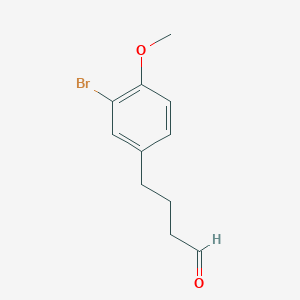
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
